Mikanecin

Description

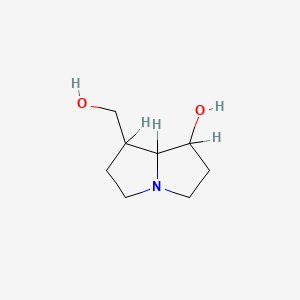

Structure

2D Structure

3D Structure

Properties

CAS No. |

520-62-7 |

|---|---|

Molecular Formula |

C8H15NO2 |

Molecular Weight |

157.21 g/mol |

IUPAC Name |

7-(hydroxymethyl)-2,3,5,6,7,8-hexahydro-1H-pyrrolizin-1-ol |

InChI |

InChI=1S/C8H15NO2/c10-5-6-1-3-9-4-2-7(11)8(6)9/h6-8,10-11H,1-5H2 |

InChI Key |

QWOXSTGOGUNUGF-UHFFFAOYSA-N |

SMILES |

C1CN2CCC(C2C1CO)O |

Canonical SMILES |

C1CN2CCC(C2C1CO)O |

Other CAS No. |

65207-60-5 |

Synonyms |

platynecine |

Origin of Product |

United States |

Isolation and Natural Occurrence of Mikanecin

Methodologies for Natural Product Isolation and Purification

The isolation of natural products like Mikanecin from plant matrices involves a series of extraction and purification steps. The choice of methodology is often guided by the chemical properties of the target compound, such as its polarity. Pyrrolizidine (B1209537) alkaloids, being basic and polar compounds, are generally soluble in polar or semi-polar organic solvents like methanol, ethanol, or acetonitrile, as well as acidified aqueous solutions. semanticscholar.orgmdpi.comresearchgate.netnih.govrasayanjournal.co.in

Common extraction techniques employed for isolating pyrrolizidine alkaloids from plant material include maceration, solid-liquid extraction (SLE), and liquid-liquid extraction (LLE). researchgate.netnih.govrasayanjournal.co.in More advanced techniques such as ultrasound-assisted extraction (UAE) and microwave-assisted extraction (MAE) are also utilized to improve extraction efficiency and reduce extraction time and solvent volume. nih.govresearchgate.net

Following the initial extraction, purification steps are necessary to separate this compound from other co-extracted plant compounds. Solid-phase extraction (SPE) is a widely used clean-up technique for enriching pyrrolizidine alkaloids and removing impurities from crude extracts. semanticscholar.orgmdpi.comresearchgate.netbund.de Column chromatography, a versatile separation technique, is also routinely applied for the isolation and purification of bioactive compounds from complex plant extracts. nih.govfu-berlin.deresearchgate.net

Characterization of this compound from Biological Sources

Characterization of this compound isolated from biological sources is crucial to confirm its identity and assess its purity. This is achieved through the application of various analytical techniques, particularly spectroscopic and chromatographic methods. ethz.chunite.it

Spectroscopic methods play a vital role in determining the chemical structure of this compound. The primary techniques utilized for structural elucidation of organic compounds, including pyrrolizidine alkaloids, are Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. acs.orgrasayanjournal.co.inresearchgate.netijper.orgresearchgate.netucalgary.calibguides.comorgchemboulder.com

NMR spectroscopy, including one-dimensional (¹H NMR, ¹³C NMR) and two-dimensional techniques (e.g., COSY, HSQC, HMBC), provides detailed information about the carbon-hydrogen framework and the connectivity of atoms within the this compound molecule. acs.org For related necine bases, advanced NMR experiments like DEPT-135, H,H-COSY, H,C-HSQC, and H,H-NOESY have been successfully used for complete spectral assignment. acs.org

Mass spectrometry is essential for determining the molecular weight of this compound and obtaining fragmentation patterns that provide clues about its structural subunits. researchgate.netresearchgate.net The mass spectra of pyrrolizidine alkaloids are often characteristic and aid in the rapid identification of known compounds and the structural elucidation of new ones. researchgate.net

Infrared (IR) spectroscopy is used to identify the presence of characteristic functional groups within the this compound structure by analyzing the absorption of infrared radiation at specific wavelengths. rasayanjournal.co.inresearchgate.net

Chromatographic techniques are indispensable for separating this compound from other compounds in a mixture and for assessing its purity after isolation. unite.itresearchgate.netgmpua.com

Various chromatographic methods are applied, including Thin Layer Chromatography (TLC), High Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and hyphenated techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS). semanticscholar.orgmdpi.comresearchgate.netrasayanjournal.co.inbund.deresearchgate.netunite.itresearchgate.netnih.gov

LC-MS and GC-MS are particularly powerful techniques for the analysis of pyrrolizidine alkaloids due to their high sensitivity and specificity, allowing for both identification and quantification of compounds in complex samples. semanticscholar.orgmdpi.comresearchgate.netbund.de HPLC is widely used for the analysis of phytochemicals and pharmaceuticals, offering high resolving power. unite.itresearchgate.netnih.gov TLC provides a simple and cost-effective method for qualitative analysis and initial purity checks. rasayanjournal.co.inresearchgate.net

The purity of an isolated this compound sample can be assessed by obtaining a chromatogram and evaluating the presence of a single peak corresponding to this compound, free from significant signals from impurities. ijper.org

Table 1 summarizes common chromatographic techniques used in the analysis of natural products like this compound.

| Chromatographic Technique | Principle | Applications |

| TLC | Differential partitioning on a thin layer | Qualitative analysis, purity checks, method scouting |

| HPLC | Differential partitioning between phases | Separation, identification, quantification, purity |

| GC | Differential partitioning based on volatility | Separation of volatile compounds |

| LC-MS / GC-MS | Chromatography coupled with Mass Spectrometry | Identification, quantification, structural info |

Investigation of Microbial and Plant Producers of this compound

This compound is primarily a product of plant biosynthesis. semanticscholar.orgopenagrar.deencyclopedia.pubresearchgate.net The capacity to produce pyrrolizidine alkaloids, including those of the platynecin type, is found in several plant families, notably the Asteraceae, Boraginaceae, and Fabaceae. semanticscholar.orgopenagrar.deencyclopedia.pub

The primary organisms known to biosynthesize this compound are plants. As mentioned, species within the Pittocaulon genus, such as Pittocaulon praecox and Pittocaulon velatum, have been identified as producers of pyrrolizidine alkaloids, including the platynecin necine base. lookchem.comacs.orgcuvillier.de Taxonomic identification of these organisms involves their classification within the plant kingdom, placing them within the appropriate family, genus, and species. Pittocaulon belongs to the Asteraceae family.

The production of pyrrolizidine alkaloids by plants, including this compound, serves important ecological functions. These compounds are considered secondary metabolites that act as a chemical defense mechanism against herbivores, deterring feeding by their toxicity. semanticscholar.orgopenagrar.deencyclopedia.pubresearchgate.net However, some insects have evolved mechanisms to tolerate or even sequester these alkaloids, utilizing them for their own defense against predators. researchgate.net Thus, pyrrolizidine alkaloids like this compound play a role in shaping plant-animal interactions and are significant components of the chemical ecology of the ecosystems in which these plants grow. researchgate.net The biosynthesis of pyrrolizidine alkaloids is understood to occur primarily in the roots of the producing plants. semanticscholar.org

Table 2 summarizes the plant families and genera mentioned in relation to pyrrolizidine alkaloid production, including those known to contain this compound-type alkaloids.

Mikanecin Biosynthesis and Pathway Elucidation

Precursor Incorporation Studies in Mikanecin Biosynthesis

Precursor incorporation studies are a fundamental approach to understanding biosynthetic pathways. These studies typically involve feeding isotopically labeled potential precursor molecules to the organism producing the natural product and then analyzing the labeling pattern in the final compound. This allows researchers to trace the atoms from the precursors into the product, thereby identifying the building blocks and intermediates of the pathway. While specific details on precursor incorporation studies directly related to this compound biosynthesis were not extensively found in the search results, this method is a standard technique in natural product biosynthesis research. Studies on other natural products, such as hydrolyzable tannins and coenzyme M, demonstrate the principle of using precursor analysis to map biosynthetic routes. nih.govresearchgate.net

Enzymatic Mechanisms in this compound Formation

Enzymes are the biological catalysts that drive each chemical transformation in a biosynthetic pathway. wikipedia.org Understanding the enzymatic mechanisms involved in this compound formation is crucial for fully elucidating its biosynthesis. This involves identifying the specific enzymes, characterizing their functions, and detailing the chemical steps they catalyze. rsc.orgsynenzyme.org

Identification and Characterization of Key Biosynthetic Enzymes

Identifying the enzymes responsible for this compound biosynthesis typically involves a combination of genetic and biochemical approaches. Genome sequencing can reveal potential biosynthetic gene clusters that may encode the necessary enzymes. nih.govresearchgate.netmpg.de Bioinformatic tools can help predict the function of genes within these clusters based on homology to known enzymes. nih.govmpg.de Once candidate genes are identified, they can be cloned and expressed to produce the enzymes in vitro for biochemical characterization. rsc.orgillinois.edu This characterization involves determining the enzyme's substrate specificity, catalytic activity, and optimal reaction conditions. rsc.orgillinois.edumdpi.com

While specific enzymes for this compound were not detailed in the search results, research on other biosynthetic pathways illustrates this process. For example, studies have identified and characterized enzymes involved in the biosynthesis of sulfonolipids like capnine, including cysteate synthase (CapA) and cysteate-C-fatty acyltransferase (CapB). illinois.edu Similarly, enzymes in the shikimate pathway, which is involved in the biosynthesis of aromatic compounds, have been identified and characterized. mdpi.com

Mechanistic Enzymology of this compound Pathway Steps

Mechanistic enzymology focuses on the detailed chemical steps catalyzed by an enzyme, including the transition states and the roles of specific amino acid residues in catalysis. synenzyme.orgnih.gov Techniques such as site-directed mutagenesis, kinetic studies, and structural biology (e.g., X-ray crystallography, cryo-EM) are used to probe enzyme mechanisms. synenzyme.orgnih.gov Understanding the mechanistic enzymology of this compound biosynthesis would involve dissecting each enzymatic step in the pathway to understand precisely how the precursors are converted into the final product. Studies on the mechanistic enzymology of other enzymes, such as lanthipeptide synthetases and mannosyltransferases, provide examples of how these detailed investigations are conducted. nih.govthibodeauxlab.com

Genetic Regulation of this compound Biosynthetic Gene Clusters

The expression of genes within biosynthetic gene clusters is often tightly regulated. nih.govnih.gov This regulation can occur at the transcriptional level, controlling when and to what extent the genes are transcribed into mRNA. nih.gov Regulatory elements, such as promoters and transcription factors, play a key role in this process. nih.govnih.gov Environmental stimuli can also influence the expression of BGCs. nih.gov Understanding the genetic regulation of the this compound BGC would involve identifying the regulatory elements and transcription factors that control its expression and the conditions under which this compound is produced by the organism. Research on the transcriptional activation of BGCs in filamentous fungi highlights the importance of cluster-specific regulators. nih.gov Chromatin-level regulation has also been shown to play a role in controlling the expression of BGCs. nih.gov

Chemoenzymatic Approaches to this compound Pathway Interrogation

Chemoenzymatic approaches combine the power of chemical synthesis with the specificity and efficiency of enzymatic catalysis. nih.govmdpi.comnih.govmit.edu These approaches can be valuable tools for interrogating biosynthetic pathways. nih.gov By using isolated enzymes from the this compound pathway in conjunction with chemical synthesis, researchers can synthesize intermediates, test alternative substrates, and probe the catalytic capabilities of the enzymes. nih.govmdpi.commit.edu This can help confirm proposed pathway steps and explore the potential for producing this compound analogs. nih.govmdpi.com Chemoenzymatic synthesis has been applied to the synthesis of various natural products and their analogs, demonstrating its utility in both pathway elucidation and the production of complex molecules. nih.govmdpi.commit.eduresearchgate.net

Structure Activity Relationship Sar Studies of Mikanecin

Design and Generation of Mikanecin Analogue Libraries for SAR Analysis

The creation of analogue libraries is a cornerstone of SAR studies, allowing researchers to systematically alter a lead compound's structure to identify key functional groups and structural features responsible for its biological activity. This process involves the synthesis of a series of related compounds with targeted modifications. However, there are no published reports detailing the design or synthesis of any this compound analogue libraries for the purpose of conducting SAR analysis.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound

QSAR modeling is a computational technique that correlates the physicochemical properties of a series of compounds with their biological activities to develop a mathematical model. This model can then be used to predict the activity of new, unsynthesized compounds. The development of a robust QSAR model for this compound would require a dataset of analogues with corresponding biological activity data. As no such data is currently available in the public domain, QSAR modeling for this compound has not been performed.

Influence of this compound Structural Motifs on Biological Interaction Profiles

The specific structural motifs within the this compound molecule that are crucial for its biological interactions are yet to be identified and characterized. Understanding how different parts of the this compound structure contribute to its biological profile is essential for rational drug design and optimization. Without SAR data from analogue studies, the influence of these motifs remains speculative.

Pharmacophore Elucidation of this compound and its Derivatives

A pharmacophore model defines the essential three-dimensional arrangement of functional groups necessary for a molecule to interact with a specific biological target. The elucidation of this compound's pharmacophore would provide a virtual template for the design of new molecules with potentially similar or improved activity. The generation of such a model is dependent on having a set of active this compound derivatives, which, as previously noted, have not been reported in the scientific literature.

Mechanistic Investigations of Mikanecin Biological Activities

Identification of Cellular and Molecular Targets of Mikanecin

There is a notable absence of published research specifically identifying the cellular and molecular targets of this compound (Platynecine). The primary mechanism of toxicity for many pyrrolizidine (B1209537) alkaloids involves metabolic activation by cytochrome P450 enzymes in the liver to form highly reactive pyrrolic esters merckvetmanual.comacs.org. These esters are electrophilic and can form adducts with cellular macromolecules like proteins and DNA, leading to cytotoxicity, genotoxicity, and carcinogenicity mdpi.comwikipedia.orgmerckvetmanual.comacs.org. However, this mechanism is contingent on the presence of a 1,2-unsaturated necine base, which this compound (Platynecine) lacks mdpi.comwikipedia.orgresearchgate.netnih.govmdpi.com. Consequently, it is considered non-toxic or significantly less toxic, as it cannot be metabolized into these reactive intermediates mdpi.comresearchgate.net.

Ligand-Receptor Binding Dynamics

No specific studies detailing the ligand-receptor binding dynamics of this compound have been identified in the current body of scientific literature. While computational studies have predicted that some unsaturated pyrrolizidine alkaloids may act as antagonists for the muscarinic acetylcholine receptor M1, there is no experimental data to confirm this or to suggest that this compound shares this activity mdpi.comnih.gov.

Enzyme Modulation (Inhibition/Activation) Profiles

Detailed enzyme modulation profiles for this compound are not available. Research on toxic pyrrolizidine alkaloids has shown that their reactive metabolites can interact with various enzymes, including glutathione S-transferase (GST) and glutathione peroxidase (GPX), which are involved in detoxification pathways mdpi.com. However, as this compound does not form these reactive metabolites, these findings are not directly applicable. There is no evidence to suggest that this compound itself directly inhibits or activates specific enzymes.

Nucleic Acid Interaction Mechanisms

The primary mechanism of nucleic acid interaction for carcinogenic pyrrolizidine alkaloids is the formation of DNA adducts by their reactive pyrrolic metabolites mdpi.comwikipedia.org. This leads to DNA damage, mutations, and DNA cross-linking mdpi.commerckvetmanual.com. As this compound possesses a saturated necine base, it is unable to form these DNA-reactive metabolites mdpi.comnih.gov. Therefore, it is not expected to interact with nucleic acids through this well-established genotoxic pathway. No alternative nucleic acid interaction mechanisms for this compound have been reported.

Elucidation of Intracellular Signaling Pathway Perturbations by this compound

There is no direct evidence from scientific studies on the specific intracellular signaling pathways that may be perturbed by this compound. Studies on toxic, unsaturated pyrrolizidine alkaloids indicate that they can disrupt signaling pathways related to DNA damage response and cell cycle regulation as a consequence of the genotoxic stress they induce nih.govqlucore.commdpi.comnih.gov. However, the absence of the reactive metabolite formation in this compound means these pathways are unlikely to be affected in the same manner.

Mechanistic Studies of this compound-Induced Cellular Responses

Specific mechanistic studies on the cellular responses induced by this compound are not available in the published literature.

Cell Cycle Regulation Alterations in Research Models

There are no research findings that specifically detail alterations in cell cycle regulation in any research model as a direct result of exposure to this compound. Studies on toxic pyrrolizidine alkaloids, such as lasiocarpine and riddelliine, have demonstrated an ability to cause cell cycle arrest, typically in the S phase or G2/M phase, in cell lines like human hepatoblastoma HepG2 cells nih.govnih.govresearchgate.netnih.gov. This cell cycle disruption is considered a consequence of the DNA damage induced by the reactive metabolites of these unsaturated alkaloids nih.govqlucore.comnih.govnih.govresearchgate.net. Given that this compound is a saturated pyrrolizidine alkaloid and does not produce these DNA-damaging metabolites, it is not expected to induce similar effects on cell cycle regulation mdpi.comnih.gov.

The table below summarizes the findings on cell cycle alterations induced by toxic pyrrolizidine alkaloids, which are not directly applicable to this compound but provide context for the class of compounds.

| Pyrrolizidine Alkaloid | Research Model | Observed Effect on Cell Cycle | Reference |

| Lasiocarpine, Riddelliine | CYP3A4-overexpressing HepG2 clone 9 cells | S phase arrest | nih.govnih.gov |

| Lasiocarpine | Human CYP3A4-overexpressing V79 and HepG2 cells | Accumulation in G2/M phase | researchgate.net |

| Retrorsine, Monocrotaline | HepaRG cells | G2/M phase arrest | nih.gov |

Programmed Cell Death Induction Mechanisms in Research Models

There is no available research detailing the mechanisms by which this compound may induce programmed cell death, such as apoptosis, in any research models.

Preclinical In Vitro Model Systems for this compound Mechanistic Elucidation

No published studies were found that utilize preclinical in vitro models to elucidate the mechanisms of action for this compound.

Cell-Based Assays for Target Engagement and Pathway Analysis

Information regarding the use of cell-based assays to determine this compound's cellular targets or its influence on specific signaling pathways is not available.

Organoid and Three-Dimensional Culture Models for Mechanistic Insight

There are no records of organoid or other 3D culture models being used to investigate the mechanistic properties of this compound.

Biochemical Assays for Molecular Interaction Quantification

Data from biochemical assays quantifying the molecular interactions of this compound with specific biological molecules could not be located.

Preclinical In Vivo Model Systems for this compound Mechanistic Elucidation

No studies describing the use of in vivo models to understand the mechanistic action of this compound have been published.

Animal Models for Biochemical Pathway Perturbation Studies

There is no available data on the use of animal models to study how this compound may perturb biochemical pathways.

Identification of Pharmacodynamic Biomarkers in Preclinical Models

The investigation into the biological activities of this compound, a sesquiterpenoid lactone, has led to the identification of potential pharmacodynamic biomarkers in preclinical models. These biomarkers are crucial for understanding the compound's mechanism of action and for monitoring its effects in a biological system. Research has primarily focused on this compound's anti-inflammatory and anti-cancer properties, revealing key molecular and cellular changes that can serve as indicators of its activity.

In preclinical studies, pharmacodynamic biomarkers provide essential insights into the interaction between a compound and its biological target. For this compound, these biomarkers are often related to the signaling pathways it modulates. The identification of these markers is a critical step in the drug development process, offering a way to measure the physiological response to the compound.

Anti-inflammatory Activity Biomarkers

This compound has demonstrated significant anti-inflammatory effects in various preclinical models. The identification of biomarkers for this activity has centered on its ability to modulate key inflammatory pathways, such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling cascades. These pathways are central to the inflammatory response, and their modulation by this compound provides measurable indicators of its anti-inflammatory efficacy.

In studies involving lipopolysaccharide (LPS)-stimulated macrophages, treatment with compounds structurally related to this compound has been shown to suppress the production of pro-inflammatory cytokines. nih.gov This suppression is a direct result of the inhibition of the NF-κB and MAPK pathways. Consequently, the levels of these cytokines serve as valuable pharmacodynamic biomarkers.

Key biomarkers for the anti-inflammatory activity of this compound include:

Inhibition of Pro-inflammatory Cytokines: A significant reduction in the secretion of tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1 beta (IL-1β) is a primary indicator of this compound's anti-inflammatory effect.

Modulation of NF-κB Pathway: The inhibition of the phosphorylation and subsequent degradation of IκBα, which leads to the inactivation of the NF-κB signaling pathway, is a key biomarker. This can be measured by assessing the nuclear translocation of the p65 subunit of NF-κB.

Suppression of MAPK Signaling: A decrease in the phosphorylation of key proteins in the MAPK pathway, such as p38, ERK1/2, and JNK, serves as a reliable biomarker of this compound's activity.

| Biomarker Category | Specific Biomarker | Observed Effect of this compound-related Compounds | Method of Measurement |

|---|---|---|---|

| Pro-inflammatory Cytokines | TNF-α | Decreased expression and secretion | ELISA, qPCR |

| IL-6 | Decreased expression and secretion | ELISA, qPCR | |

| IL-1β | Decreased expression and secretion | ELISA, qPCR | |

| NF-κB Pathway | Phospho-IκBα | Decreased phosphorylation | Western Blot |

| Nuclear p65 | Decreased nuclear translocation | Immunofluorescence, Western Blot | |

| MAPK Pathway | Phospho-p38 | Decreased phosphorylation | Western Blot |

| Phospho-ERK1/2 | Decreased phosphorylation | Western Blot | |

| Phospho-JNK | Decreased phosphorylation | Western Blot |

Anti-cancer Activity Biomarkers

The anti-cancer properties of this compound and related sesquiterpene lactones have been attributed to their ability to induce apoptosis, or programmed cell death, in cancer cells. mdpi.com The identification of pharmacodynamic biomarkers for this activity focuses on the key molecular events in the apoptotic pathway.

Preclinical studies have shown that sesquiterpene lactones can trigger both the intrinsic and extrinsic apoptotic pathways. The intrinsic pathway is initiated by mitochondrial stress and involves the release of cytochrome c, while the extrinsic pathway is activated by death receptors on the cell surface.

Key biomarkers for the anti-cancer activity of this compound include:

Activation of Caspases: The cleavage and activation of executioner caspases, such as caspase-3 and caspase-7, are hallmark indicators of apoptosis.

Modulation of Bcl-2 Family Proteins: A shift in the balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins is a critical biomarker. An increased Bax/Bcl-2 ratio is indicative of apoptosis induction.

Cytochrome c Release: The release of cytochrome c from the mitochondria into the cytosol is a key event in the intrinsic apoptotic pathway and a measurable biomarker.

DNA Fragmentation: The cleavage of genomic DNA into characteristic fragments is a late-stage event in apoptosis that can be quantified.

| Biomarker Category | Specific Biomarker | Observed Effect of this compound-related Compounds | Method of Measurement |

|---|---|---|---|

| Caspase Activation | Cleaved Caspase-3 | Increased levels | Western Blot, Immunohistochemistry |

| Cleaved Caspase-7 | Increased levels | Western Blot, Immunohistochemistry | |

| Bcl-2 Family Proteins | Bax/Bcl-2 Ratio | Increased ratio | Western Blot, qPCR |

| Bax | Upregulation | Western Blot, qPCR | |

| Mitochondrial Pathway | Cytosolic Cytochrome c | Increased levels | Western Blot, Immunofluorescence |

| Apoptotic Event | DNA Fragmentation | Increased fragmentation | TUNEL Assay, Gel Electrophoresis |

Advanced Analytical Methodologies for Mikanecin Research

Chromatographic Techniques for Mikanecin Profiling and Quantification

Chromatography plays a vital role in the analysis of this compound, allowing for its separation from other compounds in a mixture. This is essential for both qualitative profiling and accurate quantification.

High-Performance Liquid Chromatography (HPLC) Applications

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation and quantification of non-volatile and semi-volatile compounds like this compound. HPLC separates components based on their differential interactions with a stationary phase and a mobile phase. By selecting appropriate columns (stationary phases) and solvent systems (mobile phases), this compound can be effectively separated from co-occurring substances. The eluted compound is typically detected by UV-Vis spectroscopy or coupled with mass spectrometry for enhanced specificity and sensitivity. HPLC methods are developed and optimized to achieve adequate resolution, peak shape, and retention time for this compound, ensuring accurate identification and reliable quantification using external calibration curves or internal standards. HPLC is often coupled with mass spectrometry (HPLC-MS) for the analysis of complex samples rsc.org. This hyphenated technique provides both chromatographic separation and mass-based detection, significantly improving the confidence in identification and quantification.

Data from HPLC analysis for compounds like this compound would typically be presented in tables detailing:

| Parameter | Value/Description |

| Column Type | [e.g., C18, mixed-mode] |

| Mobile Phase | [Composition, e.g., Acetonitrile/Water gradient] |

| Flow Rate | [e.g., 0.5 mL/min] |

| Detection Wavelength | [e.g., UV 210 nm] |

| Retention Time | [Specific to this compound under given conditions] |

Gas Chromatography (GC) Techniques and Derivatization Strategies

Gas Chromatography (GC) is suitable for the analysis of volatile or semi-volatile compounds that are thermally stable. While this compound itself might require derivatization to enhance its volatility and thermal stability for GC analysis, GC-MS has been established for the separation and identification of stereoisomeric 1,2-saturated necine bases, which are structural components related to this compound lookchem.comnist.gov. Derivatization involves chemically modifying the compound to make it more amenable to GC separation and detection. Common derivatization strategies for compounds with hydroxyl or amine groups, such as pyrrolizidine (B1209537) alkaloids, include silylation (e.g., using trimethylsilyl (B98337) derivatives) or acetylation (e.g., using diacetyl derivatives) lookchem.com. These derivatives can then be separated on a GC column based on their boiling points and interactions with the stationary phase, followed by detection, often by Mass Spectrometry (GC-MS). This coupling provides both chromatographic separation and characteristic mass fragmentation patterns for identification.

GC analysis data, particularly for derivatized this compound or related necine bases, might be presented in tables showing:

| Parameter | Value/Description |

| Column Type | [e.g., Capillary column with specific phase] |

| Temperature Program | [Initial temp, ramp rate, final temp] |

| Carrier Gas | [e.g., Helium] |

| Derivatization Method | [e.g., Silylation, Acetylation] |

| Retention Time | [Specific to derivatized this compound] |

Mass Spectrometry (MS) for this compound Structural Analysis and Metabolite Identification

Mass Spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing crucial information about the molecular weight and structure of a compound. Coupled with chromatographic techniques (GC-MS or HPLC-MS), MS is indispensable for the identification and characterization of this compound. The ionization method used depends on the properties of this compound; techniques like Electron Ionization (EI) or Electrospray Ionization (ESI) are commonly employed for organic molecules acdlabs.com. The resulting mass spectrum shows a molecular ion peak (representing the intact molecule, possibly protonated or deprotonated) and fragment ions, which arise from the dissociation of the molecular ion acdlabs.comlibretexts.org. The pattern of these fragment ions is unique to the compound's structure and serves as a fingerprint for identification.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation

Tandem Mass Spectrometry (MS/MS), also known as MS², involves multiple stages of mass analysis. In a typical MS/MS experiment, a precursor ion (often the molecular ion or a selected fragment ion) is isolated and then subjected to fragmentation, usually through collision with an inert gas (Collision-Induced Dissociation, CID) sepscience.com. The resulting fragment ions are then mass-analyzed in a second stage. The MS/MS spectrum provides detailed information about the fragmentation pathways of the precursor ion, which is invaluable for confirming the structure of this compound and identifying structural subunits. By analyzing the mass differences between the precursor ion and the fragment ions, specific bonds that were broken can be inferred, helping to piece together the molecular structure. MS/MS is particularly useful for analyzing complex samples and identifying target compounds with high specificity rsc.org.

MS/MS data for this compound would typically include:

| Precursor Ion (m/z) | Fragment Ions (m/z) | Proposed Fragmentation |

| [M+H]+ or [M-H]- | [Fragment 1] | [Loss of specific neutral molecule or radical] |

| [Fragment 2] | [Cleavage at specific bond] | |

| ... | ... |

High-Resolution Mass Spectrometry for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides mass measurements with very high accuracy, typically to several decimal places bioanalysis-zone.comresearchgate.netillinois.edu. This allows for the determination of the exact mass of the molecular ion and fragment ions. The exact mass can then be used to calculate the elemental composition of the ion bioanalysis-zone.com. For a compound like this compound with a known or proposed molecular formula, the measured exact mass can be compared to the theoretical exact mass calculated from the atomic masses of its constituent elements. A close match between the experimental and theoretical exact masses provides strong evidence for the correct elemental composition and thus the molecular formula. HRMS is particularly useful for distinguishing between compounds with the same nominal mass but different elemental compositions (isobars) bioanalysis-zone.comnih.gov. This high level of mass accuracy significantly enhances the confidence in the identification of this compound and its potential metabolites.

HRMS data would typically be presented as:

| Ion Type | Measured m/z | Theoretical m/z | Elemental Composition | Mass Error (ppm) |

| Molecular Ion | [Measured] | [Calculated] | [Proposed Formula] | [Calculated] |

| Fragment Ion 1 | [Measured] | [Calculated] | [Proposed Formula] | [Calculated] |

| ... | ... | ... | ... | ... |

Nuclear Magnetic Resonance (NMR) Spectroscopy for this compound Stereochemistry and Conformation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique that provides detailed information about the structure, dynamics, and chemical environment of molecules youtube.comyoutube.comindianastate.eduyoutube.com. For this compound, NMR spectroscopy is invaluable for confirming its chemical structure, determining the connectivity of atoms, and elucidating its stereochemistry and conformation. Different types of NMR experiments, such as ¹H NMR, ¹³C NMR, and two-dimensional NMR techniques (e.g., COSY, HSQC, HMBC, NOESY), provide complementary information lookchem.comyoutube.comyoutube.com.

¹H NMR spectroscopy reveals the different types of hydrogen atoms in the molecule and their local chemical environment, as well as their coupling interactions with neighboring hydrogen atoms youtube.comyoutube.com. ¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule lookchem.com. Two-dimensional NMR experiments help establish connectivity between atoms and through-space relationships, which are crucial for determining the molecule's three-dimensional structure and stereochemistry lookchem.com. For stereoisomeric necine bases related to this compound, comprehensive assignment of ¹H and ¹³C NMR spectra has been achieved using techniques like DEPT-135, H,H-COSY, H,C-HSQC, and H,H-NOESY lookchem.com. Iterative analysis of ¹H NMR spectra can further refine structural assignments lookchem.com.

NMR data for this compound would include tables summarizing chemical shifts, multiplicities, and coupling constants:

¹H NMR Data

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| H-x | [Value] | [e.g., s, d, t, m] | [Value(s)] | [Relative # of protons] | [Position in molecule] |

| ... | ... | ... | ... | ... | ... |

¹³C NMR Data

| Carbon | Chemical Shift (δ, ppm) | Type (from DEPT) | Assignment |

| C-x | [Value] | [e.g., CH3, CH2, CH, C] | [Position in molecule] |

| ... | ... | ... | ... |

By combining the information obtained from these advanced analytical methodologies, researchers can achieve a comprehensive understanding of this compound's chemical identity, purity, and structural characteristics.

Spectrophotometric Methods for this compound Detection and Quantification

Spectrophotometry is a widely used analytical technique for the quantitative analysis of chemical substances. ijpsjournal.comlibretexts.org It measures the amount of light absorbed or transmitted by a chemical substance over a specific range of wavelengths. ijpsjournal.comlibretexts.org The basic principle relies on the fact that every chemical compound absorbs, transmits, or reflects light at certain wavelengths. ijpsjournal.comlibretexts.org By measuring the intensity of light before and after it passes through a sample solution, the concentration of a known substance can be determined. ijpsjournal.comlibretexts.org

UV-Visible (UV-Vis) spectrophotometry, which utilizes light in the ultraviolet (185 - 400 nm) and visible (400 - 700 nm) ranges of the electromagnetic spectrum, is a common type of spectrophotometry. ijpsjournal.comlibretexts.org This technique is applicable to a wide range of chemical species, particularly those that absorb light in these regions, such as conjugated organic compounds. libretexts.orgmeasurlabs.com

For detection and quantification using spectrophotometry, a calibration curve is typically constructed by measuring the absorbance of solutions with known concentrations of the analyte. uobabylon.edu.iq According to Beer's Law, there is a linear relationship between absorbance and concentration under specific conditions. uobabylon.edu.iq The absorbance of an unknown sample can then be measured, and its concentration determined from the calibration curve. uobabylon.edu.iq

Challenges in spectrophotometric analysis can include spectral interference from other compounds in the sample that absorb at overlapping wavelengths, matrix effects, and limitations in sensitivity for low concentrations. drawellanalytical.com Strategies to mitigate these issues include optimizing experimental parameters, sample preparation techniques, and utilizing more sensitive detection methods. drawellanalytical.com

While spectrophotometric methods are broadly applicable for the detection and quantification of various compounds, specific details regarding wavelengths of maximum absorbance, sensitivity, linearity range, or detection limits for this compound (Mikanin) were not identified in the consulted literature.

Hyphenated Techniques for Comprehensive this compound Analysis

Hyphenated techniques combine two or more analytical techniques, typically a separation technique coupled with a detection or identification technique, to provide more comprehensive analysis of complex mixtures. ijpsjournal.comuni.lulipidmaps.orgijpsjournal.comchemijournal.comresearchgate.netchromatographytoday.comajrconline.org The coupling of techniques aims to leverage the strengths of each method synergistically, offering enhanced separation, identification, and quantification capabilities. ijpsjournal.comlipidmaps.orgijpsjournal.comijsrtjournal.com

Common hyphenated techniques relevant to the analysis of organic compounds include:

Liquid Chromatography-Mass Spectrometry (LC-MS): This technique combines the separation power of liquid chromatography (LC), including High-Performance Liquid Chromatography (HPLC), with the mass analysis capabilities of mass spectrometry (MS). libretexts.orglipidmaps.orgijpsjournal.comajrconline.orgijsrtjournal.com LC separates components in a mixture based on their differential interactions with a stationary phase and a liquid mobile phase. ijsrtjournal.com The separated components then enter the mass spectrometer, which measures their mass-to-charge ratio (m/z) and provides structural information through fragmentation patterns. libretexts.orgijpsjournal.comajrconline.org LC-MS is widely used for the analysis of complex mixtures in various fields, including pharmaceuticals, natural products, and environmental monitoring, offering high sensitivity and specificity. libretexts.orgijpsjournal.comajrconline.org LC-MS/MS (tandem mass spectrometry) provides even greater selectivity and sensitivity by employing multiple stages of mass analysis. ijpsjournal.comchemijournal.comchromatographytoday.com

Gas Chromatography-Mass Spectrometry (GC-MS): This technique couples gas chromatography (GC), which separates volatile and semi-volatile compounds in the gas phase, with mass spectrometry. chemijournal.comajrconline.orgchromatographytoday.comctdbase.org After separation on the GC column, the components are ionized and analyzed by the mass spectrometer. ajrconline.orgchromatographytoday.comctdbase.org GC-MS is effective for identifying and quantifying volatile organic substances in various sample matrices. ajrconline.orgctdbase.org

Liquid Chromatography-Nuclear Magnetic Resonance Spectroscopy (LC-NMR): This technique combines LC separation with online detection by Nuclear Magnetic Resonance (NMR) spectroscopy. ajrconline.orgup.ac.za NMR provides detailed structural information about the separated compounds. ajrconline.orgup.ac.za

Liquid Chromatography-Fourier-Transform Infrared Spectrometry (LC-FTIR): This technique couples LC separation with online detection by FTIR spectroscopy, which provides information about the functional groups present in the separated compounds. ajrconline.orgup.ac.za

Hyphenated techniques offer advantages such as faster and more accurate analysis, higher sample throughput, improved reproducibility, and the ability to simultaneously achieve separation and quantification. researchgate.net They are particularly valuable for analyzing complex samples where complete separation by a single technique is challenging or where detailed structural information is required for identification. ijpsjournal.comlipidmaps.orgijpsjournal.com

While hyphenated techniques are powerful tools for the comprehensive analysis of chemical compounds, specific applications, methodologies, or detailed findings related to the hyphenated analysis of this compound (Mikanin) were not found in the consulted literature. One study mentioned the use of UPLC-PDA-HRMS for the dereplication and tentative identification of mikanin (B1643755) 3-O-sulphate from a plant extract, indicating that LC-MS based techniques can be applied to related compounds.

Future Directions and Emerging Research Avenues for Mikanecin

Integration of Computational Chemistry and Machine Learning in Mikanecin Research

Future research could utilize computational chemistry techniques, such as molecular docking and dynamics simulations, to predict this compound's binding affinity to various biological targets. This can help elucidate potential mechanisms of action and identify novel therapeutic applications in silico before costly and time-consuming experimental work. nih.govmishcon.comnumberanalytics.com Quantum chemistry calculations could provide a deeper understanding of this compound's electronic structure and reactivity, informing studies on its stability and metabolic fate. nih.govmishcon.com

While specific data tables on this compound derived from these computational methods are not widely available in the public domain, the general applicability of these techniques to natural products and small molecules is well-established chemrxiv.orgnih.gov.

Exploration of Novel Biological Activities and Associated Mechanisms for this compound

While traditional uses of Mikania species suggest a range of biological effects news-medical.net, a systematic and in-depth exploration of novel biological activities of isolated this compound is a key future direction. This includes investigating its potential in areas beyond those traditionally associated with the genus.

Future research should focus on high-throughput screening assays to identify previously uncharacterized bioactivities, such as effects on specific enzyme pathways, receptor interactions, or cellular processes. This could involve screening this compound against diverse panels of biological targets relevant to various diseases.

Furthermore, detailed mechanistic studies are crucial to understand how this compound exerts its effects at the molecular and cellular levels. This could involve using techniques like transcriptomics, proteomics, and metabolomics to identify the biological pathways modulated by this compound treatment. Understanding the precise mechanisms will be essential for validating potential therapeutic applications and designing targeted interventions. The complex interplay of this compound with biological systems necessitates a comprehensive approach to uncover its full spectrum of activities and underlying mechanisms.

Bioengineering and Synthetic Biology Approaches for this compound Production and Diversification

The sustainable and efficient production of this compound is a critical factor for its future research and potential applications. While extraction from natural sources is possible, it can be subject to environmental factors and yield variations. Bioengineering and synthetic biology offer promising avenues for optimized production and the creation of novel this compound derivatives youtube.comals.netneuralink.com.

Future efforts could focus on engineering microorganisms, such as bacteria or yeast, to produce this compound through synthetic biology approaches youtube.comals.netneuralink.com. This would involve identifying and introducing the genes responsible for this compound biosynthesis from Mikania species into a suitable host organism. Optimizing metabolic pathways within the engineered organism can enhance this compound yield and purity. als.net

Synthetic biology also allows for the diversification of this compound structures. By manipulating the biosynthetic pathways, researchers could potentially create novel analogs of this compound with altered or enhanced biological activities. als.netnih.gov This combinatorial biosynthesis approach, guided by insights from computational chemistry and machine learning (as discussed in Section 8.1), could lead to the discovery of new compounds with improved efficacy or specificity. The development of robust and scalable bioproduction platforms is essential for providing sufficient quantities of this compound and its analogs for further research and development.

Development of Advanced Preclinical Research Tools for this compound Studies

Rigorous preclinical evaluation is a necessary step in translating potential biological activities of this compound into therapeutic applications. news-medical.netnih.gov The development and application of advanced preclinical research tools are vital for accurately assessing this compound's efficacy and safety profile before human studies.

Future research should prioritize the use of more complex and physiologically relevant in vitro models, such as organ-on-a-chip systems or 3D cell cultures, to better mimic the human biological environment news-medical.net. These models can provide more predictive data on this compound's effects on specific tissues and organs.

In in vivo studies, the development and utilization of refined animal models that more closely recapitulate human disease conditions are crucial. This includes genetically engineered models or patient-derived xenograft models, where appropriate. Implementing advanced imaging techniques and biomarkers in preclinical studies can provide real-time insights into this compound's distribution, metabolism, and pharmacodynamic effects neuralink.com. Adherence to rigorous study design principles and reporting standards, as highlighted in discussions on improving preclinical study reproducibility, is also paramount.

The integration of data from advanced in vitro and in vivo models, coupled with sophisticated data analysis techniques, will be essential for building a comprehensive understanding of this compound's preclinical profile.

Collaborative and Interdisciplinary Research Frameworks for this compound Investigation

Addressing the complexities of this compound research and realizing its full potential necessitates collaborative and interdisciplinary efforts. No single research group or discipline possesses all the expertise required to cover the breadth of future research avenues.

Establishing collaborative frameworks that bring together chemists, biologists, pharmacologists, computational scientists, and engineers is crucial. These collaborations can facilitate the sharing of knowledge, resources, and technologies, accelerating the pace of discovery and development. Joint research projects can tackle complex questions that are beyond the scope of individual laboratories.

Q & A

How should researchers formulate a focused research question on Mikanecin’s mechanisms of action?

A well-structured research question must address gaps in existing knowledge while being specific, resolvable, and methodologically sound. For example:

- Use frameworks like PICO (Population, Intervention, Comparison, Outcome) or SPIDER (Sample, Phenomenon of Interest, Design, Evaluation, Research type) to narrow the scope.

- Example: “How does this compound inhibit [specific enzyme/pathway] in [cell type/organism], and how does this compare to existing inhibitors in terms of efficacy and selectivity?”

Ensure alignment with hypotheses and feasibility of experimental validation .

Q. What strategies are recommended for conducting a systematic literature review on this compound?

- Use scholarly databases (e.g., PubMed, SciFinder) with Boolean operators: “this compound” AND (“synthesis” OR “bioactivity” OR “mechanism”) NOT (“industrial production”).

- Prioritize peer-reviewed articles and avoid non-curated sources (e.g., BenchChem).

- Organize findings into thematic categories (e.g., structural analogs, conflicting results) using reference managers like Zotero .

Q. What are the essential components of experimental design for this compound synthesis?

- Reproducibility : Document reaction conditions (solvent, temperature, catalysts), purification methods (HPLC, column chromatography), and characterization data (NMR, HRMS).

- Controls : Include positive/negative controls for yield optimization and impurity tracking.

- Sample size : Use statistical power analysis to determine replicates, especially for bioactivity assays .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

Contradictions may arise from methodological variability. Steps to address this:

- Comparative analysis : Replicate studies using original protocols (e.g., cell lines, assay conditions) and note deviations.

- Statistical rigor : Apply ANOVA or t-tests to evaluate significance of differences.

- Meta-analysis : Pool data from multiple studies to identify trends or outliers (e.g., IC₅₀ variability across cancer models) .

Q. Example Table: Comparative Bioactivity Data

| Study | Cell Line | Assay Type | IC₅₀ (µM) | Key Protocol Differences |

|---|---|---|---|---|

| A (2020) | HeLa | MTT | 2.1 ± 0.3 | Serum-free medium |

| B (2022) | MCF-7 | SRB | 5.4 ± 1.2 | 48-hour incubation |

Q. What advanced techniques optimize this compound’s synthetic yield and purity?

- DoE (Design of Experiments) : Use factorial designs to test interactions between variables (e.g., temperature, catalyst loading).

- In-situ monitoring : Employ techniques like FTIR or LC-MS to track intermediate formation.

- Scale-up challenges : Address solvent recovery, byproduct formation, and crystallization kinetics .

Q. How should mixed-methods approaches be applied to study this compound’s pharmacokinetics?

- Quantitative : Measure plasma concentration-time profiles via LC-MS/MS.

- Qualitative : Conduct interviews with pharmacologists to contextualize variability in absorption rates.

- Integration : Triangulate data to explain outliers (e.g., metabolic enzyme polymorphisms) .

Q. What validation criteria ensure reliability in this compound’s target-binding assays?

- Positive controls : Compare to known inhibitors (e.g., IC₅₀ of reference compounds).

- Dose-response curves : Use ≥6 concentrations with R² > 0.95 for curve fitting.

- Orthogonal assays : Confirm binding via SPR (Surface Plasmon Resonance) or ITC (Isothermal Titration Calorimetry) .

Methodological Best Practices

- Data presentation : Follow journal guidelines for tables (Roman numerals, self-explanatory titles) and figures (high-resolution, color-free in print) .

- Ethical compliance : Obtain IRB approval for studies involving human-derived samples .

- Questionnaire design : Pilot-test surveys to eliminate ambiguity; use Likert scales for subjective metrics (e.g., toxicity perceptions) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.